Immunosuppressive Potency: CsA vs. Analogues
In direct head-to-head comparison within the identical CsA macrocyclic scaffold, the natural (4R)-MeBmt residue confers full immunosuppressive activity (defined as 100% in the concanavalin A-stimulated murine thymocyte assay). By contrast, the C4-desmethyl analogue (MeBth¹-CsA) exhibits only 10–13% residual activity, the C4-gem-dimethyl analogue (MeBm2t¹-CsA) retains 20–30%, and the C4 epimer (4S)-MeBmt¹-CsA plummets to 2–4% [1][2]. This steep SAR cliff demonstrates that even single-atom alterations to the MeBmt side chain produce activity losses of 70–98%.
| Evidence Dimension | Immunosuppressive activity (% inhibition of ConA-stimulated murine thymocyte proliferation relative to CsA) |
|---|---|
| Target Compound Data | MeBmt (in CsA): 100% (reference standard) |
| Comparator Or Baseline | (4S)-MeBmt¹-CsA: 2–4%; MeBth¹-CsA: 10–13%; MeBm2t¹-CsA: 20–30%; MeByt¹-CsA: ~10%; DH-CsA: ~50% |
| Quantified Difference | 70–98% reduction in immunosuppressive activity for all comparators vs. MeBmt-containing CsA |
| Conditions | Concanavalin A-stimulated murine thymocyte proliferation assay; activity reported relative to CsA = 100% |
Why This Matters
For any research program requiring CsA-level immunosuppressive potency in a cyclosporin scaffold, only authentic (4R,6E)-MeBmt is acceptable; all tested close analogs produce catastrophic activity loss, directly dictating procurement specifications.
- [1] Miller KE, Rich DH. Molecular mechanics calculations of cyclosporin A analogues: Effect of chirality and degree of substitution on the side-chain conformations of MeBmt and related derivatives. J Am Chem Soc. 1989;111(22):8351-8362. (Table I.) View Source
- [2] Aebi JD, Deyo DT, Sun CQ, Guillaume D, Dunlap B, Rich DH. Synthesis, conformation, and immunosuppressive activities of three analogues of cyclosporin A modified in the 1-position. J Med Chem. 1990;33(3):999-1009. View Source
